tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate
Description
This compound (CAS: 1354032-83-9) is a chiral pyrrolidine-based carbamate derivative featuring an (S)-2-amino-3-methylbutanoyl (a valine-derived fragment) substituent. It serves as a key intermediate in peptide and protease inhibitor synthesis, leveraging the tert-butyl carbamate (Boc) group for amine protection during solid-phase synthesis . The stereochemistry at the pyrrolidine and acylated amino acid positions critically influences its reactivity and biological interactions.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19) |
InChI Key |
HLTWTBKSJBHYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s closest analogs (similarity scores >0.93) differ in the acyl group attached to the pyrrolidine nitrogen and stereochemistry (Table 1).
Table 1: Structural Analogs and Key Properties
*Molecular weights estimated based on substituent contributions.
Key Observations:
Biological Activity
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate, with CAS number 1354023-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the pyrrolidine ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Coupling reactions : The introduction of the tert-butyl carbamate group often uses tert-butyl chloroformate in the presence of a base, such as triethylamine.
- Optimization for yield and purity : Reaction conditions, including temperature and solvent choice, are critical for achieving high yields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity can modulate biochemical pathways, influencing various physiological processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may affect pathways related to protein-ligand interactions and enzyme inhibition .
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential to modulate the activity of enzymes linked to neurodegenerative diseases .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, tests on HepG2 liver cells demonstrated that at certain concentrations, the compound exhibited low cytotoxicity while maintaining significant biological activity .
Neuroprotective Effects
A notable study highlighted the compound's protective effects against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting potential applications in treating Alzheimer's disease .
Data Table: Biological Activity Summary
| Study Focus | Cell Line/Model | Concentration Range | Key Findings |
|---|---|---|---|
| Enzyme Inhibition | Various | Not specified | Inhibition of key metabolic enzymes |
| Cytotoxicity | HepG2 | 1 - 100 µM | Low cytotoxicity observed |
| Neuroprotection | Astrocytes | 10 - 50 µM | Reduction in TNF-α and oxidative stress markers |
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate with high enantiomeric purity?
The asymmetric Mannich reaction is a validated approach for achieving high enantiomeric purity. Key steps include:
- Use of chiral catalysts (e.g., proline-derived organocatalysts or metal-ligand complexes) to induce stereoselectivity.
- Optimization of reaction parameters:
-
Catalyst loading (5–10 mol%)
-
Temperature control (±2°C, often at 0°C)
-
Solvent selection (e.g., anhydrous THF or dichloromethane)
Example workflow:
Q. How should researchers characterize the stereochemical configuration of this compound?
A multi-technique approach is essential:
Note : Flexible molecules may require crystalline derivatives for XRD analysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical safety measures include:
- Personal Protective Equipment (PPE) :
- NIOSH-approved respirators for powder handling.
- Chemical-resistant gloves (e.g., Silver Shield®/4H® laminate).
- OSHA-compliant safety goggles .
- Engineering Controls :
- Local exhaust ventilation (≥100 fpm face velocity).
- Accessible eyewash stations (<10 seconds from workstation) .
- Spill Management :
- Immediate containment using inert absorbents (vermiculite or sand).
- Avoid water to prevent hydrolysis .
Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
- NMR : ¹H/¹³C NMR to confirm proton environments and carbamate integrity.
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
- TGA/DSC : Stability analysis under nitrogen atmosphere .
Advanced Research Questions
Q. How can computational methods predict the reactivity of tert-butyl carbamate derivatives in novel reaction environments?
ICReDD’s integrated computational-experimental framework is effective:
- Quantum Chemical Calculations :
- DFT-based reaction path searches (e.g., Gaussian 16) to identify transition states.
- COSMO-RS simulations for solvent coordination effects .
- Machine Learning :
- Training models on high-throughput experimental data to predict regioselectivity.
- Validation :
- Compare computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions between computational predictions and experimental yields in carbamate synthesis?
Iterative validation cycles are critical:
- Identify Discrepancies :
- If DFT predicts favorable activation energy but yields are low, test for catalyst decomposition (via TGA).
2. Adjust Variables : - Screen solvents for unexpected coordination (e.g., DMF vs. THF).
- Test atmospheric interference (e.g., oxygen/moisture) using glovebox conditions .
3. Data Reconciliation : - Document experimental variables (e.g., mixing efficiency, impurity profiles) in machine-readable formats .
Q. How do steric and electronic factors influence regioselective functionalization of the pyrrolidine ring?
- Steric Effects :
- tert-Butyl groups hinder axial attack, favoring equatorial substitution.
- Molecular dynamics simulations quantify steric maps .
- Electronic Effects :
- Electron-withdrawing carbamates direct electrophiles to the pyrrolidine nitrogen.
- Hammett plots correlate substituent effects with reaction rates .
- Case Study :
- In asymmetric Mannich reactions, bulky catalysts shift regioselectivity by 20% .
Q. What methodologies optimize enantioselective crystallization of this compound?
- Solvent Screening :
- Use ternary solvent systems (e.g., ethanol/water/acetone) to enhance crystal lattice formation.
- Seeding Techniques :
- Introduce chiral seeds to bypass kinetic crystallization pathways.
- In Situ Monitoring :
- Raman spectroscopy tracks polymorph transitions during crystallization .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and HPLC purity data?
- Root Cause Analysis :
Check for NMR-silent impurities (e.g., inorganic salts).
Confirm HPLC column compatibility (e.g., ion-pairing agents may distort retention times).
- Resolution :
Q. Why might X-ray crystallography and computational models disagree on molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
